Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-
CAS No.: 63886-59-9
Cat. No.: VC18677390
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63886-59-9 |
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Molecular Formula | C11H23N |
Molecular Weight | 169.31 g/mol |
IUPAC Name | 2,2,5,5-tetramethyl-1-propylpyrrolidine |
Standard InChI | InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3 |
Standard InChI Key | DADUNNXNMMAELK-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(CCC1(C)C)(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The pyrrolidine core of this compound consists of a five-membered saturated ring with one nitrogen atom and four carbon atoms. The substitution pattern includes:
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Two methyl groups at both the 2- and 5-positions of the ring, creating significant steric hindrance.
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A propyl chain (-CH₂CH₂CH₃) attached to the nitrogen atom at the 1-position.
The SMILES notation (CCCN1C(CCC1(C)C)(C)C) and InChIKey (DADUNNXNMMAELK-UHFFFAOYSA-N) uniquely encode its connectivity and stereochemical features. The methyl groups at C2 and C5 enforce a rigid conformation, potentially influencing its reactivity and intermolecular interactions.
Predicted Collision Cross-Section (CCS)
Mass spectrometry data for common adducts reveal the following CCS values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 170.19032 | 140.6 |
[M+Na]⁺ | 192.17226 | 151.1 |
[M+NH₄]⁺ | 187.21686 | 152.1 |
[M-H]⁻ | 168.17576 | 141.9 |
These values suggest a compact molecular geometry in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .
Physicochemical Properties
Basic Properties
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Solubility: Predicted to be soluble in nonpolar solvents (e.g., hexane, chloroform) due to its hydrocarbon-rich structure. Limited water solubility is expected, consistent with the logP value inferred from its substituents.
Acidity/Basicity
The pKa of the pyrrolidine nitrogen is estimated to be ~10–11, similar to unsubstituted pyrrolidine (pKa = 11.3) . The electron-donating methyl groups may slightly increase basicity, while the propyl chain has minimal electronic influence.
Chemical Reactivity
Nucleophilic Reactivity
The secondary amine can participate in:
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Alkylation/acylation: Formation of quaternary ammonium salts or amides with alkyl halides or acid chlorides.
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Oxidation: Conversion to pyrrolidine N-oxide under mild oxidizing conditions.
Steric Effects
The 2,2,5,5-tetramethyl substitution imposes severe steric constraints, likely slowing reactions at the nitrogen and adjacent carbons. For example, electrophilic aromatic substitution or C-H activation would be disfavored.
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